

# Application Notes: 2-Bromo-5-fluorotoluene in the Synthesis of Penflufen

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## Compound of Interest

Compound Name: 2-Bromo-5-fluorotoluene

Cat. No.: B1266450

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## Introduction

**2-Bromo-5-fluorotoluene** is a key aromatic building block utilized in the synthesis of complex organic molecules, particularly within the agrochemical industry.<sup>[1][2]</sup> Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, provides a versatile platform for the construction of active pharmaceutical and agrochemical ingredients. One notable application of **2-Bromo-5-fluorotoluene** is as a precursor in the multi-step synthesis of Penflufen, a modern pyrazole-amide fungicide. Penflufen acts as a succinate dehydrogenase inhibitor (SDHI), effectively controlling a broad spectrum of fungal diseases in various crops.

This document outlines the synthetic pathway from **2-Bromo-5-fluorotoluene** to Penflufen, providing detailed experimental protocols for key transformations. The quantitative data for each step is summarized for clarity, and the overall workflow is visualized using a process diagram.

## Data Presentation

Table 1: Summary of Reactions and Yields in the Synthesis of Penflufen

Step	Reaction	Starting Material	Key Reagents	Product	Typical Yield (%)
1	Oxidation	2-Bromo-5-fluorotoluene	Potassium permanganate (KMnO <sub>4</sub> ), Water	2-Bromo-5-fluorobenzoic acid	High
2	Esterification	2-Bromo-5-fluorobenzoic acid	Ethanol, Sulfuric acid (catalyst)	Ethyl 2-bromo-5-fluorobenzoate	>95%
3	Claisen Condensation	Ethyl 2-bromo-5-fluorobenzoate	Ethyl acetate, Sodium ethoxide	Ethyl 2-(2-bromo-5-fluorobenzoyl)acetate	Good
4	Pyrazole Synthesis (Knorr-type)	Ethyl 2-(2-bromo-5-fluorobenzoyl)acetate	Methylhydrazine	Ethyl 5-(2-bromo-5-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylate	Moderate
5	Fluorination (Halex Reaction)	Ethyl 5-(2-bromo-5-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylate	Potassium fluoride, Phase-transfer catalyst	Ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate	Good
6	Hydrolysis	Ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate	Lithium hydroxide, Water, Tetrahydrofuran	5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid	94% <sup>[1]</sup>

7	Acid Chloride Formation	5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid	Thionyl chloride (SOCl <sub>2</sub> )	5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride	High
8	Amidation	5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride	N-(2-(1,3-dimethylbutyl)phenyl)amine	Penflufen	High

## Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-fluorobenzoic acid from **2-Bromo-5-fluorotoluene** (Oxidation)

- Materials: **2-Bromo-5-fluorotoluene**, Potassium permanganate (KMnO<sub>4</sub>), Water.
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add **2-Bromo-5-fluorotoluene** and a sufficient amount of water.
  - Heat the mixture to reflux.
  - Slowly add a concentrated aqueous solution of potassium permanganate to the refluxing mixture over several hours.
  - Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.
  - Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
  - Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-Bromo-5-fluorobenzoic acid.
  - Collect the white solid by filtration, wash with cold water, and dry under vacuum.

#### Step 6: Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Hydrolysis)

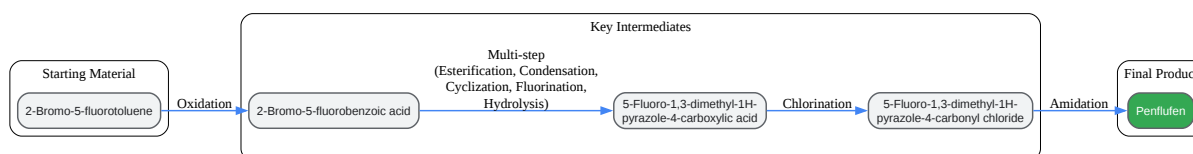
- Materials: Ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate, Lithium hydroxide monohydrate, Tetrahydrofuran (THF), Water, Ethyl acetate, Anhydrous sodium sulfate.
- Procedure:[\[1\]](#)
  - Dissolve Ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate (0.35 g, 1.89 mmol) in tetrahydrofuran (20 mL) in a round-bottom flask.[\[1\]](#)
  - Add water (5 mL) and lithium hydroxide monohydrate (0.79 g, 18.9 mmol) to the solution.[\[1\]](#)
  - Stir the reaction mixture at room temperature for 12 hours.[\[1\]](#)
  - After completion of the reaction (monitored by TLC), adjust the pH of the mixture to 1 with a suitable acid.[\[1\]](#)
  - Extract the product with ethyl acetate (3 x 10 mL).[\[1\]](#)
  - Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid as a white solid (0.28 g, 94% yield).[\[1\]](#)

#### Step 7: Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (Acid Chloride Formation)

- Materials: 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride (SOCl<sub>2</sub>), Catalytic amount of N,N-dimethylformamide (DMF).
- Procedure:
  - In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an excess of thionyl chloride.
  - Add a catalytic amount of DMF.

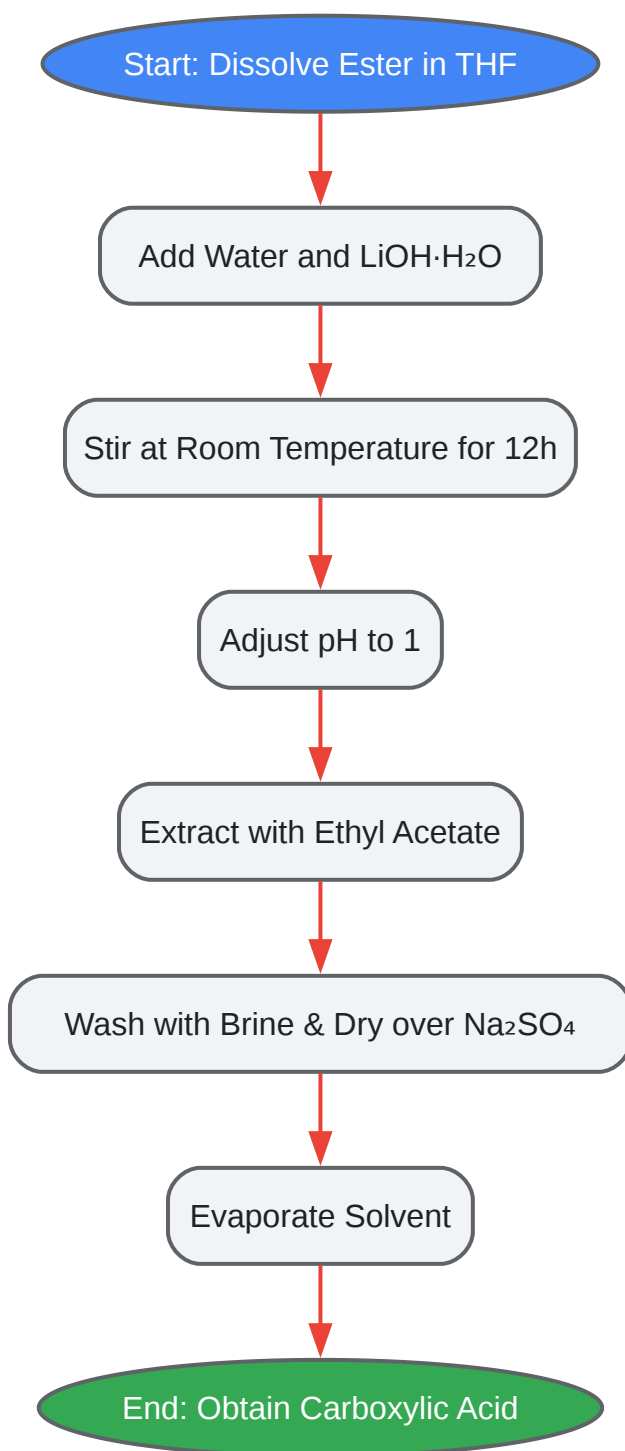
- Heat the mixture to reflux and maintain for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
- Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

## Mandatory Visualization



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Caption: Synthetic pathway of Penflufen from **2-Bromo-5-fluorotoluene**.



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Caption: Workflow for the hydrolysis of the pyrazole ester intermediate.

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## References

- 1. 5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride [myskinrecipes.com]
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